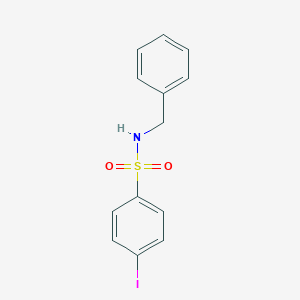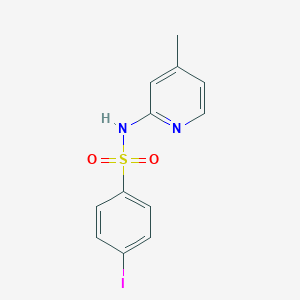![molecular formula C19H18N2O3S B273583 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, also known as BSI-201, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been identified as a potential target for cancer therapy.
Wirkmechanismus
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone binds to the catalytic domain of PARP and prevents its enzymatic activity. This leads to the accumulation of DNA damage, which activates cell death pathways and ultimately results in the death of cancer cells. 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its role in cancer therapy, 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has also been shown to have anti-inflammatory effects in preclinical models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has several advantages as a research tool. It is a potent and specific inhibitor of PARP, which allows for the study of PARP-dependent processes in cells and tissues. However, 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. Additionally, its potency can make it difficult to use at low concentrations, which can limit its utility in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone. One area of interest is the development of combination therapies that incorporate 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the development of new PARP inhibitors that may have improved potency, selectivity, and pharmacokinetic properties compared to 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone.
Synthesemethoden
The synthesis of 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone involves the reaction of 1H-indole-3-carboxaldehyde with 2-nitroethanethiol in the presence of a base, followed by reduction of the resulting product with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is purified by column chromatography to obtain 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone in high purity.
Wissenschaftliche Forschungsanwendungen
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been extensively studied for its potential use in cancer therapy. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death. 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical models of cancer, including breast, ovarian, and prostate cancer.
Eigenschaften
Produktname |
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone |
|---|---|
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-[3-(1-benzylsulfanyl-2-nitroethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C19H18N2O3S/c1-14(22)20-11-17(16-9-5-6-10-18(16)20)19(12-21(23)24)25-13-15-7-3-2-4-8-15/h2-11,19H,12-13H2,1H3 |
InChI-Schlüssel |
KANSZVHXVDUCCT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)





![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)